molecular formula C12H17BrFN B13276227 [(4-Bromo-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

[(4-Bromo-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13276227
M. Wt: 274.17 g/mol
InChI Key: LQBRQCDLHQMNKW-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15BrFN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H17BrFN/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3

InChI Key

LQBRQCDLHQMNKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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